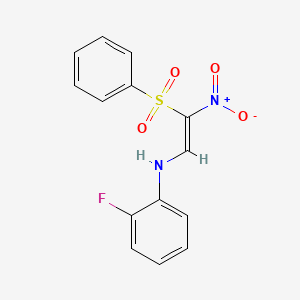

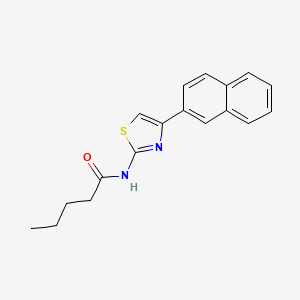

2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand serves as a precursor for metal complexes .

Molecular Structure Analysis

The molecular formula of the Schiff base is C₁₃H₉ClFNO . It forms metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes exhibit a six-coordinated octahedral geometry, with the Schiff base ligand coordinating through its oxygen and nitrogen donor atoms .

Chemical Reactions Analysis

The Schiff base and its metal complexes can participate in various chemical reactions. These include ligand exchange, redox reactions, and coordination with other ligands. Their biological activity is of particular interest, as they may serve as potential therapeutic agents .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

A fluorinated dienophile closely related to 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene has been prepared and demonstrated to react with various dienes to produce fluorinated [4+2] cycloadducts. This compound, 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene, showcases the reactivity of fluorinated dienophiles in cycloaddition reactions, indicating its potential for creating complex fluorinated structures useful in material science and organic synthesis (Crowley, Percy, & Stansfield, 1996).

Fluorescent Sensors

The creation of fluorescent sensors is another significant application. A related compound, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), has been designed to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound's ability to act as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors, showcases the potential of similar fluorinated compounds for use in sensing technologies (Yang et al., 2013).

Phosphorylating Agents

The development of phosphorylating agents also benefits from the structural features of 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene and its derivatives. Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, for instance, represents a class of compounds where the sulfonyl group acts as a base-labile protecting group for hydroxyl functions in phosphoric acid monoesters. Such compounds offer new avenues for the synthesis of phosphorylated products, crucial in various biochemical and pharmaceutical applications (Beld et al., 1984).

Molecular Electronics

In the field of molecular electronics, derivatives of 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene have shown promise. A molecule with a similar functional group arrangement exhibited negative differential resistance and a significant on-off peak-to-valley ratio, indicating its potential use in the development of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Eigenschaften

IUPAC Name |

N-[(Z)-2-(benzenesulfonyl)-2-nitroethenyl]-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULAYEIDALKEFZ-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)

![2-Thiophen-2-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2962508.png)

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)